molecular formula C58H78N8O8.2HCl B1191917 AZD 5582 dihydrochloride

AZD 5582 dihydrochloride

Cat. No.: B1191917
M. Wt: 1088.21
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Dimeric Smac mimetic;  potent inhibitor of X-linked (XIAP) and cellular (cIAP) inhibitor of apoptosis protein (IC50 values are 15, 15 and 21 nM for XIAP, cIAP1 and cIAP2 respectively). Binds to the BIR3 domain of XIAP to prevent interaction with caspase-9. Causes degradation of cIAP1 and cIAP2 and induces apoptosis in MDA-MB-231 breast cancer cells. Causes tumor regression in MDA-MB-231 xenograft-bearing mice.

Scientific Research Applications

1. Cardiovascular Research

Azimilide dihydrochloride, a compound related to AZD 5582, has been studied for its effects on anti-tachycardia pacing and shock-terminated events in patients with implantable cardioverter defibrillators (ICDs). The study found that Azimilide dihydrochloride significantly decreased the frequency of appropriate shocks and anti-tachycardia pacing in these patients, indicating potential use in cardiovascular research (Singer et al., 2004).

2. Environmental Biotechnology

Research has also explored the use of azo compounds, similar in structure to AZD 5582, in environmental applications. For instance, azo dye reduction by thermophilic anaerobic granular sludge was investigated, demonstrating the potential for these compounds in environmental biotechnology and wastewater treatment (Santos, Cervantes, & Lier, 2004).

3. Pharmacokinetics and Pharmaceutical Analysis

A study focusing on the determination of the optimum concentration of a coupling agent in chloramphenicol analysis utilized N-(-1-Naphthyl) ethylenediamine dihydrochloride, a compound structurally related to AZD 5582. This research contributes to pharmaceutical analysis and the development of analytical methods in drug testing (Khudzaifah & Basukiwardojo, 2022).

4. Oxidative Stress and Radical Generation Research

The application of azo compounds, like AZD 5582 dihydrochloride, in studying oxidative stress is another area of interest. For example, 2,2′-azobis(2-amidinopropane) dihydrochloride (AAPH) has been used as a radical chain initiator, playing a crucial role in studies on the oxidation of biological materials (Takiwaki, Arase, & Nakayama, 1998).

5. Antiarrhythmic Efficacy in Cardiac Arrhythmias

Azimilide dihydrochloride, closely related to AZD 5582, has been investigated for its antiarrhythmic efficacy in patients with atrial fibrillation, demonstrating its potential in reducing arrhythmia recurrence in patients with structural heart disease (Pritchett et al., 2006).

6. Study of Free Radical Generation

2,2′-Azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride (AIPH) is another azo compound used for studying the dynamics of oxidation and antioxidation, indicating the application of these compounds in free radical research (Yoshida et al., 2004).

Properties

Molecular Formula

C58H78N8O8.2HCl

Molecular Weight

1088.21

Synonyms

3,3/'-[2,4-Hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-L-prolinamide

Origin of Product

United States

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